1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one
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Overview
Description
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . This reaction proceeds via a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired furo[3,4-C]pyridin-3-one structure .
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and avoiding the use of toxic reagents, can be applied to develop scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the furan or pyridine rings .
Scientific Research Applications
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives also feature a furan ring fused to a quinoline system and have been studied for their pharmacological properties.
Uniqueness
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is unique due to its specific ring fusion pattern and the presence of a hydroxyl group, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-hydroxy-1H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,6,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDFROLIVEGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(OC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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